molecular formula C32H26O10 B1246259 Licobichalcone

Licobichalcone

Cat. No. B1246259
M. Wt: 570.5 g/mol
InChI Key: WJSPTHUPUYBNNI-IZZNHLLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Licobichalcone is a natural product found in Glycyrrhiza uralensis with data available.

Scientific Research Applications

1. Identification and Isolation

Licobichalcone, a novel biflavonoid, has been isolated from the roots of Glycyrrhiza uralensis, revealing its unique chemical structure through spectroscopic evidence (Bai et al., 2003).

2. Immunomodulatory Effects

Research demonstrates that licochalcone A (LicoA) exhibits immunomodulatory effects, impacting the production of various cytokines and inflammatory mediators in experimental models of autoimmune diseases (Fontes et al., 2014).

3. Anti-Inflammatory Activity

Synthesis of licochalcone analogues has shown potential for increased anti-inflammatory activity. These derivatives have been compared for their ability to suppress nitric oxide production, indicating a range of therapeutic potentials (Kim et al., 2014).

4. Role in Alleviating Colitis

Licochalcone A has been found effective in alleviating symptoms of dextran sulphate sodium-induced ulcerative colitis in mice. This effect is linked to the modulation of NF-κB and Nrf2 pathways, which are crucial in inflammatory responses (Liu et al., 2018).

5. Glucose Tolerance and Chronic Inflammation

Licochalcone F has been studied for its role in alleviating glucose tolerance and chronic inflammation in diet-induced obese mice, suggesting its potential use in managing type 2 diabetes and obesity-related inflammation (Bak et al., 2016).

6. Anti-Inflammatory Efficacy in Skin Care

Clinical trials have shown that Licochalcone A, with its anti-inflammatory properties, can be beneficial in skin care, especially for sensitive or irritated skin, indicating its therapeutic potential in dermatology (Kolbe et al., 2006).

7. Antioxidative Properties

Studies on Licochalcone A highlight its antioxidative properties, demonstrating its protective role against oxidative stress in various cell models. This is linked to the modulation of the Nrf2 pathway, crucial for cellular defense mechanisms (Lv et al., 2015).

8. Anti-Inflammatory Properties in Ocular Inflammation

Research has explored the development of nanoparticles incorporating Licochalcone-A for treating ocular inflammation, focusing on enhancing its solubility and bioavailability (Galindo et al., 2022).

properties

Product Name

Licobichalcone

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

[(1S,2S)-1-(3,4-dihydroxy-2-methoxyphenyl)-6,7-dihydroxy-3-(4-hydroxybenzoyl)-8-methoxy-1,2-dihydronaphthalen-2-yl]-(4-hydroxyphenyl)methanone

InChI

InChI=1S/C32H26O10/c1-41-31-20(11-12-22(35)29(31)39)25-24-17(14-23(36)30(40)32(24)42-2)13-21(27(37)15-3-7-18(33)8-4-15)26(25)28(38)16-5-9-19(34)10-6-16/h3-14,25-26,33-36,39-40H,1-2H3/t25-,26+/m0/s1

InChI Key

WJSPTHUPUYBNNI-IZZNHLLZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1O)O)[C@@H]2[C@@H](C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O

Canonical SMILES

COC1=C(C=CC(=C1O)O)C2C(C(=CC3=CC(=C(C(=C23)OC)O)O)C(=O)C4=CC=C(C=C4)O)C(=O)C5=CC=C(C=C5)O

synonyms

licobichalcone

Origin of Product

United States

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